8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride
Overview
Description
8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride is a chemical compound with the molecular formula C9H5Cl2FO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of chloro, fluoro, and sulfonyl chloride functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride typically involves the reaction of 8-chloro-6-fluoro-2H-chromene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions may include the use of a solvent such as dichloromethane and a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production methods also emphasize safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinyl and sulfhydryl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines
Sulfonate Ester Derivatives: Formed by the reaction with alcohols
Sulfonothioate Derivatives: Formed by the reaction with thiols
Sulfonic Acid Derivatives: Formed by oxidation reactions
Sulfinyl and Sulfhydryl Derivatives: Formed by reduction reactions
Scientific Research Applications
8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, the compound may interact with enzymes and proteins, leading to the modification of their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-6-fluoro-2H-chromene-3-sulfonic acid
- 8-chloro-6-fluoro-2H-chromene-3-sulfonamide
- 8-chloro-6-fluoro-2H-chromene-3-sulfonate ester
Uniqueness
8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to its sulfonic acid, sulfonamide, and sulfonate ester counterparts. This reactivity makes it a valuable intermediate in the synthesis of a wide range of derivatives with diverse applications.
Properties
IUPAC Name |
8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2FO3S/c10-8-3-6(12)1-5-2-7(16(11,13)14)4-15-9(5)8/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTCXSNMKJPBEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC(=C2)F)Cl)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-07-9 | |
Record name | 8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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